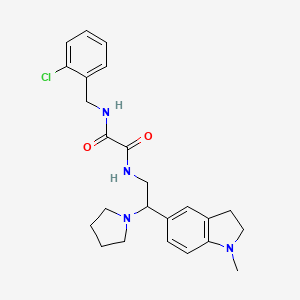

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN4O2/c1-28-13-10-18-14-17(8-9-21(18)28)22(29-11-4-5-12-29)16-27-24(31)23(30)26-15-19-6-2-3-7-20(19)25/h2-3,6-9,14,22H,4-5,10-13,15-16H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFBMFWYLADIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

- Molecular Formula : C25H31ClN4O2

- Molecular Weight : 455.0 g/mol

- CAS Number : 921894-06-6

The structural components include a chlorobenzyl group, an indoline moiety, and a pyrrolidine ring, which contribute to its pharmacological profile.

Research indicates that this compound interacts primarily with cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation, appetite regulation, and neuroprotection. The compound may function as a modulator or antagonist at these receptors, influencing their activity and downstream signaling pathways.

1. Cannabinoid Receptor Interaction

Studies have shown that this compound exhibits significant binding affinity for CB1 receptors. This interaction suggests potential applications in the treatment of conditions such as chronic pain and obesity through modulation of the endocannabinoid system .

2. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests that it could inhibit tumor growth by interfering with cancer cell signaling pathways. Further investigation is needed to elucidate its efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential pharmacological activity related to indole derivatives |

| SR141716A | Piperidine ring; similar binding sites | CB1 cannabinoid receptor antagonist |

| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |

This comparison highlights the unique structural elements of this compound and its potential therapeutic applications .

Case Study 1: Cannabinoid Modulation

In a study investigating cannabinoid receptor modulators, this compound was tested for its ability to modulate CB1 activity. Results indicated that it could effectively reduce pain responses in animal models, suggesting its potential utility in pain management therapies .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating that further development could lead to novel cancer therapeutics based on this compound's structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Analogues

Table 1: Structural Comparison of Key Oxalamide Compounds

Table 2: Metabolic and Toxicological Comparisons

Key Research Findings and Gaps

- Target Compound: Strengths: Structural complexity may enhance binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. Gaps: No pharmacokinetic, metabolic, or safety data available. Potential applications remain speculative .

S336 :

- Validated as a safe, potent umami enhancer with established metabolic stability and regulatory approval .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling 2-chlorobenzylamine derivatives with substituted indole-pyrrolidine intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.

- Protecting group strategies : For the indoline moiety, tert-butoxycarbonyl (Boc) protection prevents undesired ring-opening during alkylation .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to balance reaction speed and purity. For example, lower temperatures reduce epimerization in chiral intermediates .

Q. How is the structural identity of this compound verified, and what analytical techniques are critical for characterization?

- Methodology :

- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR distinguish aromatic protons (e.g., 2-chlorobenzyl region at δ 7.2–7.5 ppm) and pyrrolidine methyl groups (δ 1.2–1.8 ppm). NOESY can resolve stereochemical ambiguities in the indoline-pyrrolidine core .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, critical for structure-activity relationship (SAR) studies .

Q. What stability and storage conditions are recommended for this compound in laboratory settings?

- Methodology :

- Stability : Perform accelerated degradation studies under varied pH (1–13), temperature (4°C–40°C), and light exposure. Oxalamides are prone to hydrolysis in acidic/basic conditions; neutral buffers at 4°C are optimal .

- Storage : Use amber vials under nitrogen to prevent oxidation. Lyophilization enhances long-term stability for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodology :

- Assay standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, incubation time). For example, IC50 discrepancies may arise from varying ATP levels in enzymatic vs. cell-based assays .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding to unrelated kinases or GPCRs .

- Metabolite interference : LC-MS/MS detects active metabolites that may contribute to observed effects in vivo but not in vitro .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound while retaining target affinity?

- Methodology :

- Scaffold modification : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pyrrolidine ring to enhance aqueous solubility without disrupting hydrogen bonding to the target .

- Prodrug design : Mask the oxalamide with ester or phosphate groups to improve oral bioavailability, followed by enzymatic cleavage in vivo .

- CYP450 inhibition studies : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation sites) and guide deuterium incorporation for metabolic stability .

Q. How do computational modeling approaches enhance SAR understanding for this compound’s interactions with its target protein?

- Methodology :

- Docking simulations : Employ Schrödinger’s Glide or AutoDock Vina to model binding poses. Key interactions include:

- Chlorobenzyl group occupying a hydrophobic pocket.

- Oxalamide forming hydrogen bonds with catalytic lysine residues .

- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess conformational flexibility and identify residues critical for binding entropy .

Q. What experimental designs are recommended for evaluating off-target toxicity in preclinical studies?

- Methodology :

- Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations.

- Cardiotoxicity screening : Patch-clamp electrophysiology to assess hERG channel inhibition, a common cause of QT prolongation .

- Organ-specific toxicity : Histopathological analysis of liver and kidney tissues in rodent models after 28-day repeated dosing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- Plasma protein binding (PPB) : Measure free drug concentration using equilibrium dialysis; high PPB (>95%) can reduce available drug in vivo despite high in vitro activity .

- Tissue penetration studies : Use radiolabeled compound to assess brain/plasma ratios if targeting CNS disorders .

- Species differences : Compare metabolic stability in human vs. rodent hepatocytes to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.